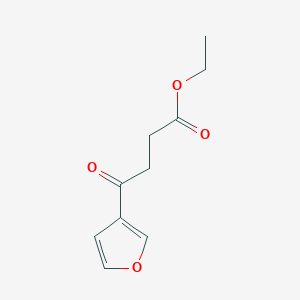

Ethyl 4-(3-furyl)-4-oxobutanoate

Description

Ethyl 4-(3-furyl)-4-oxobutanoate is an ethyl ester derivative of 4-oxobutanoic acid, featuring a 3-furyl substituent at the γ-position. The 3-furyl group introduces a heteroaromatic ring, which may influence electronic and steric characteristics compared to phenyl or substituted phenyl derivatives. Such esters are typically synthesized via nucleophilic substitution, esterification, or Friedel-Crafts acylation, as demonstrated in analogues like ethyl 4-(indolin-1-yl)-4-oxobutanoate () and ethyl 4-(naphthalen-2-yl)-4-oxobutanoate (). Applications span medicinal chemistry, agrochemical intermediates, and biocatalysis, depending on the substituent’s nature .

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 4-(furan-3-yl)-4-oxobutanoate |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(12)4-3-9(11)8-5-6-13-7-8/h5-7H,2-4H2,1H3 |

InChI Key |

QOKDLBATRLNRGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=COC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Research Findings

Electronic and Steric Effects

- Halogen Substituents: Derivatives like ethyl 4-(3-chlorophenyl)-4-oxobutanoate (3e, 63% yield) and ethyl 4-(3-bromophenyl)-4-oxobutanoate (3g, 64% yield) exhibit moderate yields, likely due to electron-withdrawing effects stabilizing intermediates during synthesis . In contrast, ethyl 4-chloro-3-oxobutanoate achieves 92% yield in asymmetric reductions, highlighting its compatibility with biocatalytic systems .

- Heteroaromatic Groups : The indolin-1-yl derivative (27% yield) demonstrates lower synthetic efficiency, attributed to steric hindrance from the bicyclic structure . The 3-furyl group, being less bulky than indole but electron-rich, may offer a balance between reactivity and steric accessibility.

Contradictions and Limitations

- Yield Discrepancies : The indolin-1-yl derivative’s low yield (27%) contrasts sharply with naphthyl derivatives (81%), underscoring the impact of substituent bulk on reaction efficiency .

- Reactivity in Friedel-Crafts: Ethyl 3-oxobutanoate reacts with benzene/AlCl₃ to form ethylbenzene and anthracene derivatives, while its 4-bromo analogue produces brominated acids and tetralones. This suggests that substituent position (3- vs. 4-oxo) drastically alters reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.